Carcainium chloride

Übersicht

Beschreibung

Carcainium chloride, also known as QX 572 or RSD 931, is a quaternary derivative of lidocaine. It is primarily recognized for its antitussive (cough-suppressing) properties. This compound has been studied for its potential to inhibit cough reflexes in various animal models and has shown promising results in clinical trials involving patients with chronic cough and idiopathic interstitial pneumonias .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carcainium chloride is synthesized through the quaternization of lidocaine. The process involves the reaction of lidocaine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: Carcainium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound back to its precursor compounds.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Precursor compounds like lidocaine.

Substitution: Various substituted quaternary ammonium compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

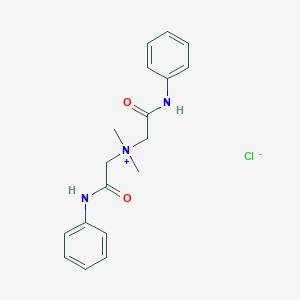

- Chemical Formula : C₁₈H₂₂ClN₃O₂

- Structure : Contains a positively charged nitrogen atom, enhancing its solubility and pharmacological activity.

- Mechanism : Carcainium chloride modulates peripheral and central nervous system pathways to inhibit the cough reflex. It interacts with transient receptor potential channels, which are crucial for sensory nerve activation during coughing .

Key Applications

-

Antitussive Agent :

- This compound is primarily researched for its effectiveness in treating chronic cough, particularly in patients with idiopathic interstitial pneumonia (IIP). A pilot study indicated that it significantly reduced cough frequency compared to placebo, improving patients' quality of life without notable side effects .

-

Research Studies :

- Various studies have investigated this compound's effects on cough reflexes in animal models, demonstrating its potential as a more effective alternative to traditional cough suppressants like lidocaine. In guinea pigs and rabbits, this compound showed substantial reductions in cough responses induced by irritants .

-

Clinical Trials :

- A double-blind, randomized crossover study involving eight female patients with IIP demonstrated that aerosolized this compound (VRP700) led to statistically significant improvements in cough frequency and subjective discomfort levels compared to saline placebo. The study highlighted the compound's efficacy at doses where local anesthetic effects were minimal .

Comparative Analysis with Other Antitussives

| Compound | Mechanism of Action | Efficacy in Cough Reduction | Notable Studies |

|---|---|---|---|

| This compound (VRP700) | Modulates sensory nerve pathways | Significant (P < 0.001) | Lavorini et al., 2016; Lavorini et al., 2018 |

| Lidocaine | Local anesthetic action | Moderate | Studies on local anesthetics in cough suppression |

| Codeine | Opioid receptor agonist | Variable | Commonly used but with potential side effects |

Case Studies

- Pilot Study on IIP Patients :

- Animal Model Studies :

Wirkmechanismus

Carcainium chloride exerts its effects by inhibiting the discharges in airway sensory nerves, particularly the rapidly adapting stretch receptors (RARs). This inhibition reduces the cough reflex. Unlike lidocaine, which acts as a local anesthetic, this compound’s mechanism is distinct and involves specific interactions with the sensory nerve fibers .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Carcainium chloride, a quaternary ammonium compound derived from lidocaine, has garnered attention for its notable antitussive properties. This article explores its biological activity, focusing on its mechanisms, clinical efficacy, and comparative studies.

Chemical Structure and Properties

This compound is chemically represented as . Its structure features a positively charged nitrogen atom, which enhances its solubility and pharmacological activity in biological systems. The compound is synthesized through various methods that influence yield and purity, making it suitable for pharmaceutical applications.

The primary biological activity of this compound lies in its ability to suppress cough reflexes. Unlike traditional cough suppressants, it operates through modulation of specific receptors involved in the cough reflex pathway. Studies indicate that this compound interacts with transient receptor potential (TRP) channels , which are crucial for sensory nerve activation during coughing. This interaction can either enhance or inhibit cough responses depending on the concentration and biological context .

Pilot Study on Chronic Cough

A significant pilot study published in Pulmonary Pharmacology & Therapeutics investigated the effects of aerosolized this compound (VRP700) on patients with chronic cough associated with idiopathic interstitial pneumonia (IIP). The study involved eight female patients aged around 71 years, employing a double-blind, placebo-controlled crossover design. Key findings included:

- Cough Frequency Reduction : Patients receiving this compound demonstrated a significant decrease in cough frequency compared to those receiving a placebo.

- Quality of Life Improvement : Subjective assessments indicated enhanced quality of life and reduced discomfort related to coughing .

Comparative Efficacy

In comparative studies involving guinea pigs and rabbits, this compound exhibited superior antitussive effects compared to lidocaine. For instance:

- In trials where guinea pigs were exposed to citric acid-induced coughs, this compound reduced cough responses significantly more than lidocaine at comparable doses .

- The efficacy was particularly pronounced at higher concentrations, where this compound achieved nearly complete suppression of induced coughs .

Data Summary

The following table summarizes key findings from various studies on this compound's antitussive activity:

Eigenschaften

IUPAC Name |

bis(2-anilino-2-oxoethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2.ClH/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCONRRHHMKQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042-42-8 | |

| Record name | Ethanaminium, N,N-dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1042-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carcainium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARCAINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0DJQ1HBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.